molecular formula C10H17BrO2 B14418434 1-Bromo-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-00-4

1-Bromo-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B14418434
CAS No.: 84658-00-4
M. Wt: 249.14 g/mol
InChI Key: TVGVWQHOFGNMPB-UHFFFAOYSA-N
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Description

1-Bromo-7,12-dioxaspiro[5.6]dodecane is a chemical compound with a unique spiro structure, characterized by a bromine atom attached to a spirocyclic dioxane ring. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-7,12-dioxaspiro[5.6]dodecane typically involves the bromination of 7,12-dioxaspiro[5.6]dodecane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-7,12-dioxaspiro[5.6]dodecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Hydroxyl derivatives or other substituted products depending on the nucleophile.

    Reduction: The corresponding hydrocarbon.

    Oxidation: Various oxidized products, potentially including carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-7,12-dioxaspiro[5.6]dodecane involves its reactivity with various biological and chemical targets. The bromine atom can participate in electrophilic substitution reactions, while the spirocyclic structure can interact with specific molecular targets, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

    7,12-Dioxaspiro[5.6]dodecane: The parent compound without the bromine atom.

    1-Bromo-7,12-dioxaspiro[5.5]undecane: A similar compound with a different ring size.

Uniqueness

1-Bromo-7,12-dioxaspiro[5

Properties

CAS No.

84658-00-4

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

5-bromo-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C10H17BrO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2

InChI Key

TVGVWQHOFGNMPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)Br)OCCCCO2

Origin of Product

United States

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